methyl 4-ethynyl-3-methylbenzoate
Description
Methyl 4-ethynyl-3-methylbenzoate (C${11}$H${10}$O$2$) is a benzoate ester derivative featuring an ethynyl (–C≡CH) group at the para position (C4) and a methyl (–CH$3$) substituent at the meta position (C3) relative to the ester functional group. Its structural analogs, such as methyl 4-(di-3-indolyl)methylbenzoate and methyl 2-amino-3-hydroxybenzoate, demonstrate diverse applications in host-guest chemistry and bioactive molecule synthesis, respectively .
Properties
CAS No. |
123279-38-9 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Fischer Esterification
In Fischer esterification, the carboxylic acid reacts with methanol under acidic conditions. For example, refluxing 4-ethynyl-3-methylbenzoic acid with excess methanol and sulfuric acid (5–10 mol%) at 65–80°C for 12–24 hours typically yields the ester. While this method is straightforward, the presence of the ethynyl group necessitates mild conditions to prevent alkyne decomposition. Yields range from 70–85%, depending on acid purity.
Coupling Reagent-Mediated Esterification
Modern coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer higher efficiency. A protocol from patent CN111484482 demonstrates this approach:
-
Reagents : 4-ethynyl-3-methylbenzoic acid (1 eq), HATU (1.05 eq), triethylamine (2 eq)
-
Solvent : DMF (5 mL per mmol of acid)
-
Conditions : Stirring at room temperature for 15 hours.
This method achieves 89% yield, with the ethynyl group remaining intact due to the absence of harsh acids.
The Sonogashira reaction enables direct introduction of the ethynyl group onto a pre-functionalized benzoate ester. This two-step approach involves halogenation followed by cross-coupling.
Halogenation of Methyl 3-Methylbenzoate
Bromination or iodination at the 4-position is critical. A method analogous to US20030065211A1 employs:
Palladium-Catalyzed Sonogashira Coupling
The brominated intermediate undergoes coupling with terminal alkynes. A representative procedure includes:
-
Catalyst : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)
-
Base : Triethylamine (3 eq)
-
Alkyne : Ethynyltrimethylsilane (1.2 eq)
-
Solvent : THF or DMF at 60–80°C for 12–24 hours.
Deprotection of the TMS group with K₂CO₃/MeOH furnishes the target compound in 75–90% yield.
Alternative Synthetic Routes
Oxidative Functionalization
Oxidation of methyl 4-alkynyl-3-methylbenzoate precursors, as described in US3696141A, employs cobalt or ceric salts with peroxide-forming compounds (e.g., methyl ethyl ketone). These conditions selectively oxidize byproducts without affecting the ethynyl group, enabling high-purity ester isolation.
Carbonylation of Aryl Halides
Patent US20030065211A1 details palladium-catalyzed carbonylation of methyl 4-bromo-3-methylbenzoate under CO pressure (2–30 bar) in methanol. This one-pot method achieves 90% yield but requires specialized equipment.
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Fischer Esterification | 70–85% | H₂SO₄, reflux | Low cost, simple setup | Long reaction time, moderate yields |
| HATU-Mediated Esterification | 89% | RT, DMF, 15 hours | High yield, mild conditions | Expensive reagents |
| Sonogashira Coupling | 75–90% | Pd/Cu, THF, 60–80°C | Modular, scalable | Multi-step synthesis |
| Carbonylation | 90% | Pd, CO pressure, 90–160°C | One-pot reaction | High-pressure equipment required |
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethynyl-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of halogenated derivatives such as methyl 4-bromo-3-methylbenzoate .
Scientific Research Applications
Methyl 4-ethynyl-3-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-ethynyl-3-methylbenzoate involves its interaction with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions , while the ester group can undergo hydrolysis to form the corresponding acid and alcohol. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of reactive intermediates that can further participate in downstream processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations:
Reactivity: The ethynyl group in this compound enables cycloaddition reactions (e.g., Huisgen), unlike the indolyl or amino groups in analogs, which participate in hydrogen bonding or π-π interactions . The α,β-unsaturated ester in methyl 4-(3-ethoxy-3-oxopropenyl)benzoate allows conjugate additions, contrasting with the alkyne’s linear reactivity .
Physical Properties: Molecular Weight: Methyl 4-(di-3-indolyl)methylbenzoate has the highest molecular weight (438.53), limiting its volatility compared to smaller analogs like methyl 2-amino-3-hydroxybenzoate (167.16) . Solubility: Polar groups (e.g., –OH in methyl 2-amino-3-hydroxybenzoate) enhance aqueous solubility, whereas nonpolar substituents (e.g., methylphenyl in ethyl 3-(4-methylphenyl)benzoate) favor organic solvents .
Ethyl 3-(4-methylphenyl)benzoate is likely prepared through esterification or Suzuki coupling, common strategies for aryl-substituted benzoates .
Q & A
Q. How can researchers reconcile discrepancies in biological activity data across this compound derivatives?
- Methodological Answer :
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values, minimizing variability.
- Counter-screening : Test derivatives against off-target receptors (e.g., GPCR panels) to identify selectivity issues.
- Meta-analysis : Aggregate data from independent studies to identify trends in structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
